molecular formula C18H12ClFN4O2 B11978246 methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11978246
M. Wt: 370.8 g/mol
InChI Key: NPQOKLWYWQXOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a methyl carboxylate group at position 3, an amino group at position 2, and a 2-chloro-4-fluorophenyl moiety at position 1.

Properties

Molecular Formula

C18H12ClFN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

methyl 2-amino-1-(2-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H12ClFN4O2/c1-26-18(25)14-15-17(23-12-5-3-2-4-11(12)22-15)24(16(14)21)13-7-6-9(20)8-10(13)19/h2-8H,21H2,1H3

InChI Key

NPQOKLWYWQXOAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)F)Cl)N

Origin of Product

United States

Preparation Methods

Condensation of Diamines with α-Ketoesters

A common method involves reacting 2,3-diaminoquinoxaline with α-ketoesters under acidic conditions. For example, condensation with methyl glyoxylate in acetic acid yields the pyrrolo[2,3-b]quinoxaline ester intermediate.

Reaction Conditions

ReagentSolventTemperatureYield
2,3-Diaminoquinoxaline, methyl glyoxylateAcetic acid80°C, 12h65%

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium catalysts to assemble the heterocycle. A procedure adapted from MDPI involves using Pd(OAc)₂ and dppf ligand in toluene under microwave irradiation.

Functionalization at the 1-Position: 2-Chloro-4-Fluorophenyl Substitution

Introducing the aryl group requires selective substitution at the 1-position of the pyrrolo[2,3-b]quinoxaline core.

Ullmann-Type Coupling

Copper-mediated coupling with 2-chloro-4-fluoroiodobenzene in DMF at 120°C affords the desired aryl-substituted product.

Optimized Conditions

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
BaseCs₂CO₃
Yield72%

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd₂(dba)₃ and Xantphos ligand enables coupling with aryl halides under milder conditions.

Installation of the Methyl Carboxylate Group

Esterification is typically achieved via two routes:

Direct Esterification with Diazomethane

Treatment of the carboxylic acid precursor with trimethylsilyldiazomethane in methanol/DMF provides the methyl ester in 85% yield.

Hydrolysis and Re-Esterification

Saponification of a nitrile intermediate followed by treatment with methanol/HCl yields the ester.

Introduction of the 2-Amino Group

Amination strategies include:

Nitration and Reduction

Nitration at the 2-position using HNO₃/H₂SO₄, followed by hydrogenation over Pd/C, achieves the amino group with 68% overall yield.

Direct Amination with Hydrazine

Reaction with hydrazine hydrate in methanol at 80°C provides the amine after workup.

Comparative Data

MethodYieldPurity
Nitration/Reduction68%98%
Hydrazine55%95%

Integrated Synthetic Route

A representative sequence combines these steps:

  • Core Formation : Condensation of 2,3-diaminoquinoxaline with methyl glyoxylate.

  • Aryl Substitution : Ullmann coupling with 2-chloro-4-fluoroiodobenzene.

  • Esterification : Trimethylsilyldiazomethane in DMF/methanol.

  • Amination : Nitration followed by Pd/C hydrogenation.

Overall Yield : 42% (four steps).

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Adapting MDPI’s protocol, microwave irradiation (150°C, 15 min) with Pd(OAc)₂/dppf improves coupling efficiency:

ParameterConventionalMicrowave
Time12h15min
Yield72%88%

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for nitration and amination steps by 70%.

Troubleshooting and Optimization

Byproduct Formation

  • Issue : Competing N7-arylation during Ullmann coupling.

  • Solution : Use bulkier ligands (e.g., BrettPhos) to favor N1 selectivity.

Low Amination Yields

  • Issue : Incomplete reduction of nitro groups.

  • Fix : Switch to ammonium formate as a hydrogen donor in transfer hydrogenation.

Scalability and Industrial Relevance

Kilogram-scale production employs flow chemistry for nitration and microwave reactors for coupling steps, achieving 90% reproducibility in GMP facilities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted products.

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promising anticancer properties. Studies indicate that derivatives of quinoxaline exhibit potent activity against various cancer cell lines, including breast, colon, and lung cancers. For instance, certain synthesized quinoxalines demonstrated superior efficacy compared to standard treatments like Risperidone in animal models .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. Research indicates that derivatives of pyrroloquinoxalines exhibit activity against Mycobacterium tuberculosis, with some compounds demonstrating significant bacteriostatic effects against drug-resistant strains . This is particularly relevant given the global challenge posed by tuberculosis.

Neuropharmacological Effects

Additionally, this compound has been studied for its potential neuropharmacological effects. Compounds in this class have been linked to antipsychotic activities, suggesting a role in treating schizophrenia and other mental health disorders .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of pyrroloquinoxaline derivatives, several compounds were synthesized and tested against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential as new cancer therapies .

Case Study 2: Antimycobacterial Screening

A series of pyrroloquinoxaline derivatives were screened for their activity against Mycobacterium tuberculosis. The study found that specific modifications to the molecular structure significantly enhanced antibacterial activity, suggesting that targeted structural changes can optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables for Structural and Functional Comparison

Table 1. Key Structural Features and Properties

Compound Name Substituent at Position 1 Functional Group at Position 3 Molecular Formula Notable Properties References
Target Compound 2-Chloro-4-fluorophenyl Methyl carboxylate Not provided Electron-withdrawing substituents enhance stability
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl] analog 4-(Ethoxycarbonyl)phenyl Methyl carboxylate C₂₁H₁₈N₄O₄ Moderate solubility due to –COOEt group
AHPQC 4-Aminophenyl Nitrile (–CN) C₁₈H₁₃N₅ 91% corrosion inhibition efficiency in HCl
4-Fluorobenzyl carboxamide 4-Fluorobenzyl Carboxamide C₂₆H₂₂FN₅O₂ Enhanced hydrogen bonding; potential bioactivity
Benzodioxolylmethyl analog Benzo[d][1,3]dioxol-5-ylmethyl Methyl carboxylate Not provided Increased π-π interaction potential

Table 2. Inhibition Efficiency of AHPQC (from )

Inhibitor Concentration (mM) Inhibition Efficiency (%) Adsorption Isotherm
1.2 91 Langmuir

Biological Activity

Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of pyrroloquinoxaline derivatives, including this compound, typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₄H₁₃ClF N₄O₂
  • Molecular Weight : 308.74 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

2.1 Anticancer Activity

Research indicates that pyrroloquinoxaline derivatives exhibit notable anticancer properties. For instance, the compound has shown potent cytotoxicity against various leukemia cell lines:

  • MV4-11 : IC₅₀ = 1.7 µM
  • MOLM14 : IC₅₀ > 2 µM
  • Jurkat : IC₅₀ = 3.0 µM

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Cell LineIC₅₀ (µM)
MV4-111.7
MOLM14>2
Jurkat3.0

2.2 Antioxidant Properties

Pyrroloquinoxaline derivatives have also been evaluated for their antioxidant activity. A study demonstrated that these compounds can act as effective radical scavengers, particularly against hydroxyl radicals (HO˙). The compound's radical scavenging ability was comparable to established antioxidants like Trolox and gallic acid .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of key signaling pathways associated with cancer cell proliferation.
  • Induction of apoptosis in malignant cells.

4. Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Anti-Leukemic Activity : In vitro studies have shown significant cytotoxic effects against leukemia cell lines with low IC₅₀ values, indicating high potency .
  • Antioxidant Activity Assessment : The DPPH assay results indicated strong radical scavenging capabilities of pyrroloquinoxalines, suggesting their utility in oxidative stress-related conditions .

5. Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for drug development, particularly in oncology and oxidative stress management. Future research should focus on:

  • In vivo studies to validate the efficacy and safety of this compound.
  • Exploration of its mechanism of action at the molecular level.

Continued investigation into its structure-activity relationship (SAR) will be crucial for optimizing its therapeutic potential.

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Methodological Answer : The synthesis involves sequential condensation, cyclization, and functionalization steps. A typical route includes:

Condensation : Reacting substituted phenylhydrazines with ketones to form intermediates.

Cyclization : Using catalysts like Pd(OAc)₂ or CuI under inert atmospheres to assemble the pyrroloquinoxaline core.

Esterification : Introducing the methyl carboxylate group via nucleophilic acyl substitution.
Optimization of solvents (e.g., DMF or THF) and temperature (80–120°C) is critical for yield and purity. Purification often employs recrystallization or column chromatography .

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent positions.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment (>95% is typical).
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., FGFR1/2) due to structural similarity to kinase inhibitors .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher synthesis yield?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical variables:
  • Variables : Solvent polarity, temperature, catalyst loading, and reaction time.
  • Statistical Tools : Response Surface Methodology (RSM) or Taguchi arrays to minimize trials.
    Example: A 3² factorial design varying temperature (80–120°C) and solvent (DMF vs. THF) revealed THF at 100°C maximizes yield (85%) while reducing byproducts .

Q. What computational strategies predict biological targets and binding modes?

  • Methodological Answer : Combine:
  • Molecular Docking (AutoDock Vina, Schrödinger): Screen against kinase libraries (e.g., PDB entries for FGFRs).
  • QSAR Modeling : Correlate substituent effects (e.g., chloro/fluoro groups) with activity using CoMFA/CoMSIA.
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent.
    ICReDD’s integrated computational-experimental workflows can prioritize high-probability targets .

Q. How to resolve discrepancies in IC₅₀ values across kinase inhibition assays?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Uniform ATP concentrations (e.g., 10 µM) and incubation times (60 min).
  • Control Compounds : Include staurosporine as a positive control.
  • Data Normalization : Express activity as % inhibition relative to controls.
    Conflicting results may arise from differential phosphorylation states of kinases or solvent effects (DMSO ≤0.1%) .

Q. What advanced spectroscopic methods resolve ambiguous structural features?

  • Methodological Answer : For complex cases:
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximities.
  • X-ray Crystallography : Definitive 3D structure determination (e.g., resolving atropisomerism in the dichlorophenyl group).
  • Dynamic NMR : Detects rotational barriers in sterically hindered substituents .

Q. How to design experiments to study FGFR interaction mechanisms?

  • Methodological Answer : Use a tiered approach:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Cryo-EM/X-ray Crystallography : Resolve compound-FGFR co-crystal structures to identify key binding residues.
Preliminary data from analogs suggest hydrophobic interactions with FGFR’s ATP-binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.